

Spectroscopic Profile of (S)-BoroPro(-)-Pinanediol-HCl: A Technical Guide

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Compound of Interest

Compound Name: (S)-BoroPro(-)-Pinanediol-HCl

CAS No.: 149716-73-4

Cat. No.: B1147119

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This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of (S)-BoroPro(-)-Pinanediol-HCl (CAS Number: 149716-73-4), a vital chiral building block in contemporary drug discovery and organic synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data anticipated for this compound. The insights herein are synthesized from foundational spectroscopic principles and comparative analysis of its constituent structural motifs: a proline-derived boronic acid, a pinanediol chiral auxiliary, and a hydrochloride salt. This approach is necessitated by the limited availability of publicly accessible, raw experimental spectra for this specific molecule.

Introduction to (S)-BoroPro(-)-Pinanediol-HCl

(S)-BoroPro(-)-Pinanediol-HCl is a proline boronic acid derivative protected by a pinanediol group.[1] The "(S)" designation refers to the stereochemistry at the alpha-carbon of the proline moiety, a critical feature for stereoselective synthesis. This compound serves as a key intermediate in the synthesis of more complex molecules, including potent enzyme inhibitors, by leveraging the unique reactivity of the boronic acid functional group.[1] Its application is

particularly prominent in the development of serine protease inhibitors and in Suzuki-Miyaura cross-coupling reactions.^[1] The pinanediol group not only imparts stability to the otherwise labile boronic acid but also provides a chiral environment that can influence the stereochemical outcome of reactions.^[1]

The hydrochloride salt form enhances the compound's stability and handling characteristics as a solid. Spectroscopic analysis is paramount for verifying the structural integrity and purity of this reagent before its use in sensitive downstream applications.

Below is a diagram illustrating the workflow for the spectroscopic characterization of **(S)-BoroPro-(-)-Pinanediol-HCl**.

Caption: Workflow for the spectroscopic characterization of **(S)-BoroPro-(-)-Pinanediol-HCl**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of **(S)-BoroPro-(-)-Pinanediol-HCl** in solution. A combination of ^1H , ^{13}C , and ^{11}B NMR experiments provides a detailed map of the atomic connectivity and chemical environment.

Expected ^1H NMR Spectral Data

The proton NMR spectrum will exhibit distinct signals corresponding to the protons of the pyrrolidine ring and the pinanediol moiety. The hydrochloride salt form will result in the presence of an exchangeable proton on the pyrrolidinium nitrogen.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~9.0 - 10.0	Broad singlet	2H	N-H (pyrrolidinium)	The acidic protons on the protonated nitrogen are expected to be downfield and broad due to quadrupolar coupling and exchange.
~4.3 - 4.5	Doublet	1H	O-CH (pinanediol)	The proton on the carbon bearing the oxygen of the boronic ester is in a deshielded environment.
~3.0 - 3.5	Multiplet	3H	CH-B and N-CH ₂ (pyrrolidine)	The protons on the carbon attached to boron and the protons on the carbons adjacent to the nitrogen will be in this region.
~1.8 - 2.5	Multiplets	6H	CH ₂ and CH (pyrrolidine and pinanediol)	Aliphatic protons of both the pyrrolidine and pinanediol rings.
~1.3	Singlet	3H	CH ₃ (pinanediol)	One of the methyl groups on

the pinanediol
bridge.

~1.2

Singlet

3H

CH₃ (pinanediol)

The second
methyl group on
the pinanediol
bridge.

~0.8

Singlet

3H

CH₃ (pinanediol)

The third methyl
group of the
pinanediol
moiety.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment	Rationale
~86	C-O (pinanediol)	Carbons directly attached to the oxygen of the boronic ester.
~78	C-O (pinanediol)	The other carbon attached to the oxygen of the boronic ester.
~50 - 60	C-N (pyrrolidine)	Carbons adjacent to the protonated nitrogen atom.
~40 - 50	C-B (pyrrolidine)	The carbon atom directly bonded to the boron atom will be broad due to quadrupolar relaxation of the boron nucleus.
~20 - 40	Aliphatic CH and CH ₂	Remaining aliphatic carbons of the pinanediol and pyrrolidine rings.
~20 - 30	Aliphatic CH ₃	The three methyl carbons of the pinanediol group.

Expected ¹¹B NMR Spectral Data

¹¹B NMR is particularly informative for boron-containing compounds, as the chemical shift is highly sensitive to the coordination number and electronic environment of the boron atom.

Chemical Shift (δ , ppm)	Assignment	Rationale
~20 - 35	Trigonal boronic ester	The boron atom in a trigonal planar boronic ester environment typically resonates in this downfield region. The broadness of the signal is characteristic of the quadrupolar ¹¹ B nucleus.

Experimental Protocol for NMR Data Acquisition

- **Sample Preparation:** Dissolve approximately 5-10 mg of **(S)-BoroPro(-)-Pinanediol-HCl** in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
- **¹H NMR Acquisition:**
 - Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical spectral width: -2 to 12 ppm.
 - Use a relaxation delay (d1) of at least 1-2 seconds.
- **¹³C NMR Acquisition:**
 - Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required.
 - Typical spectral width: 0 to 200 ppm.
- **¹¹B NMR Acquisition:**
 - Acquire a proton-decoupled ¹¹B spectrum. This is a relatively quick experiment due to the high receptivity of the ¹¹B nucleus.
 - Typical spectral width: -100 to 100 ppm.
- **Data Processing:** Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard like BF₃·OEt₂ (for ¹¹B).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment	Vibrational Mode
~2400 - 2700	Broad, Multiple Bands	N ⁺ -H	Stretching (in hydrochloride salt)
~2850 - 2960	Strong	C-H	Stretching (aliphatic)
~1370 - 1380	Medium-Strong	B-O	Stretching
~1050 - 1150	Strong	C-O	Stretching
~1100 - 1200	Medium	C-N	Stretching
~1450 - 1470	Medium	C-H	Bending (scissoring)
~1365 and ~1385	Medium	C-H	Bending (gem-dimethyl)

Experimental Protocol for IR Data Acquisition

- Sample Preparation:
 - Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

- Place the sample in the spectrometer and record the sample spectrum.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The spectrum is usually recorded in the range of 4000 to 400 cm^{-1} .
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule. For **(S)-BoroPro(-)-Pinanediol-HCl**, electrospray ionization (ESI) is a suitable soft ionization technique.

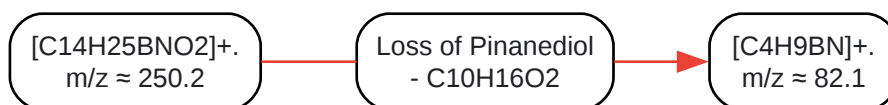
Expected Mass Spectrometric Data

The analysis of boronic acids by mass spectrometry can be complicated by in-source reactions. However, with ESI, the protonated molecule of the free base is expected to be observed.

m/z (mass-to-charge ratio)	Ion	Notes
~250.2	$[\text{M}+\text{H}]^+$	This corresponds to the protonated molecule of the free base ($\text{C}_{14}\text{H}_{24}\text{BNO}_2$). The isotopic pattern of boron (^{10}B and ^{11}B) should be observable.
~272.2	$[\text{M}+\text{Na}]^+$	Adduct with sodium ions, which are often present as impurities.

Fragmentation Pathway

Upon collision-induced dissociation (CID) in an MS/MS experiment, the $[\text{M}+\text{H}]^+$ ion is expected to fragment. A plausible fragmentation pathway is the loss of the pinanediol moiety.



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Caption: A plausible fragmentation pathway for the protonated (S)-BoroPro(-)-Pinanediol.

Experimental Protocol for MS Data Acquisition

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in positive ion mode.
 - Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.
 - For fragmentation studies, perform an MS/MS experiment by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).
- Data Analysis: Analyze the resulting mass spectrum to determine the m/z values of the molecular ion and any significant fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.

Conclusion

The spectroscopic data presented in this guide, while predictive, are based on well-established principles and analysis of analogous structures. This information provides a robust framework for the characterization of **(S)-BoroPro(-)-Pinanediol-HCl**. For any application where the

purity and identity of this reagent are critical, it is imperative to acquire and interpret experimental data as outlined in the provided protocols. This ensures the reliability of starting materials, which is a cornerstone of reproducible and successful research and development.

References

- ChemBK. (S)-2-Pyrrolidineboronic acid pinanediol ester hydrochloride. Retrieved from [\[Link\]](#)

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Sources

- 1. Buy (S)-BoroPro(-)-Pinanediol-HCl | 149716-73-4 [\[smolecule.com\]](#)
- 2. (s)-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride, CasNo.149716-73-4 Shanghai chamflyer chemicals Co., Ltd(expird) China (Mainland) [\[chamflyer.lookchem.com\]](#)
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